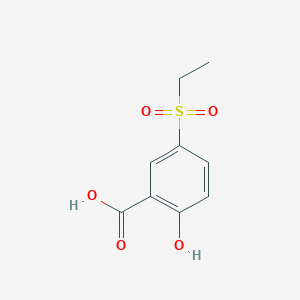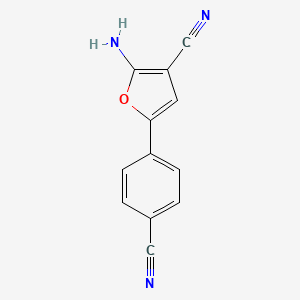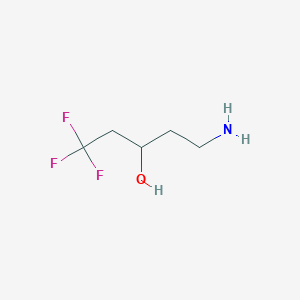
1-(2-Methylphenyl)-2-(methylsulfanyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylphenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound with a unique structure that includes a methylphenyl group and a methylsulfanyl group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 2-methylbenzaldehyde with methylthiol in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
1-(2-Methylphenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted ethanones depending on the reagents used.
科学研究应用
1-(2-Methylphenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Methylphenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to receptors, altering cellular signaling and function.
相似化合物的比较
Similar Compounds
1-(4-Methylphenyl)-2-(methylsulfanyl)ethan-1-one: Similar structure but with the methyl group in the para position.
1-(2-Methylphenyl)-2-(ethylsulfanyl)ethan-1-one: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
1-(2-Methylphenyl)-2-(methylsulfanyl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methylphenyl group and a methylsulfanyl group provides distinct properties that differentiate it from other similar compounds.
属性
分子式 |
C10H12OS |
|---|---|
分子量 |
180.27 g/mol |
IUPAC 名称 |
1-(2-methylphenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C10H12OS/c1-8-5-3-4-6-9(8)10(11)7-12-2/h3-6H,7H2,1-2H3 |
InChI 键 |
HNPSFAIRXGZWHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)



![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)




![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)

![4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride](/img/structure/B13175631.png)
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)
